![molecular formula C32H26N2O9 B12360853 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzoyloxy, dioxo-diazinan, and ethynyloxolan, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the ethynyl group. The benzoyloxy groups are then added through esterification reactions. The final step involves the incorporation of the dioxo-diazinan moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The dioxo-diazinan moiety can be reduced to form amines.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from the dioxo-diazinan moiety.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups may facilitate binding to enzymes or receptors, while the dioxo-diazinan moiety can participate in redox reactions. The ethynyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]
- [(2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate]
Uniqueness
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is unique due to its combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C32H26N2O9 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-17,24,26,30H,18-20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1 |
Clave InChI |
WJPIMCZGCQTYLK-YJDNVBHCSA-N |
SMILES isomérico |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C#CC1(C(C(OC1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



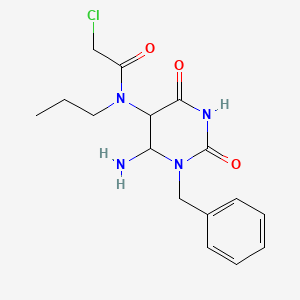
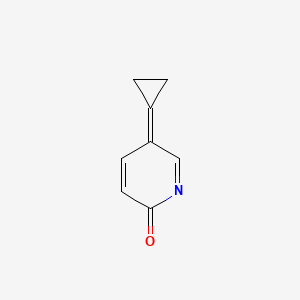
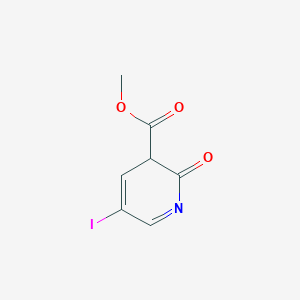
![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
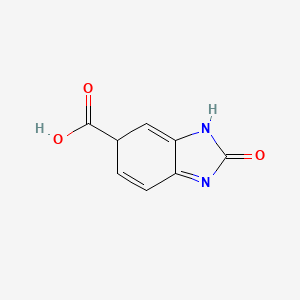
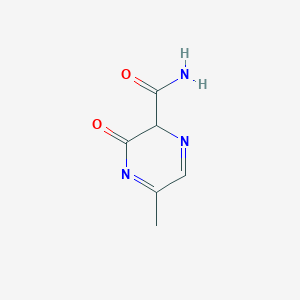
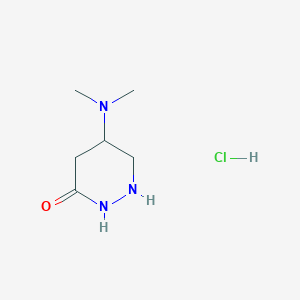
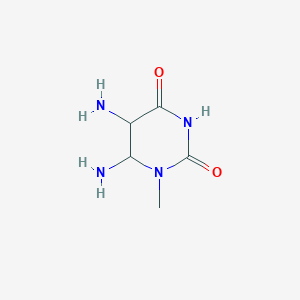
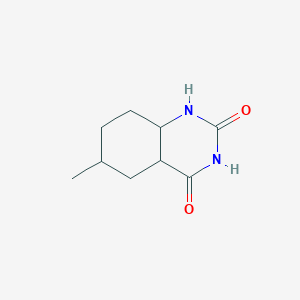
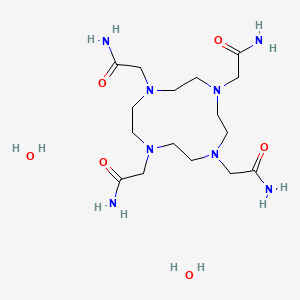

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
